Cas no 886615-30-1 (3-Bromo-6-chloro-2-fluorobenzaldehyde)

3-Bromo-6-chloro-2-fluorobenzaldehyde structure
886615-30-1 structure
Product Name:3-Bromo-6-chloro-2-fluorobenzaldehyde
Numero CAS:886615-30-1
MF:C7H3BrClFO
MW:237.453523874283
MDL:MFCD11111905
CID:1026299
PubChem ID:59299457
Update Time:2024-12-09

3-Bromo-6-chloro-2-fluorobenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Bromo-6-chloro-2-fluorobenzaldehyde
    • 3-bromo-6-chloro-2-fluoro-benzaldehyde
    • 5-Chloro-2-fluorobenzaldehyde
    • 3-Bromo-6-chloro-2-fluorobenzaldehyde (ACI)
    • WFFSWRXTSBYYKP-UHFFFAOYSA-N
    • MFCD11111905
    • CK2109
    • CS-0115587
    • SY278181
    • AKOS015995552
    • EN300-142028
    • SCHEMBL1224151
    • DTXSID40731482
    • DB-366272
    • 886615-30-1
    • AS-45867
    • MDL: MFCD11111905
    • Inchi: 1S/C7H3BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
    • Chiave InChI: WFFSWRXTSBYYKP-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(F)=C(Br)C=CC=1Cl

Proprietà calcolate

  • Massa esatta: 235.90400
  • Massa monoisotopica: 235.90398g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 155
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 17.1Ų

Proprietà sperimentali

  • Densità: 1.779
  • Punto di ebollizione: 253℃
  • Punto di infiammabilità: 107℃
  • PSA: 17.07000
  • LogP: 3.05410

3-Bromo-6-chloro-2-fluorobenzaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A013017461-250mg
3-Bromo-6-chloro-2-fluorobenzaldehyde
886615-30-1 97%
250mg
$504.00 2023-08-31
Alichem
A013017461-500mg
3-Bromo-6-chloro-2-fluorobenzaldehyde
886615-30-1 97%
500mg
$790.55 2023-08-31
Alichem
A013017461-1g
3-Bromo-6-chloro-2-fluorobenzaldehyde
886615-30-1 97%
1g
$1564.50 2023-08-31
Fluorochem
228195-250mg
3-Bromo-6-chloro-2-fluorobenzaldehyde
886615-30-1 95%
250mg
£188.00 2022-02-28
Fluorochem
228195-1g
3-Bromo-6-chloro-2-fluorobenzaldehyde
886615-30-1 95%
1g
£400.00 2022-02-28
Fluorochem
228195-5g
3-Bromo-6-chloro-2-fluorobenzaldehyde
886615-30-1 95%
5g
£1461.00 2022-02-28
Chemenu
CM124337-1g
3-bromo-6-chloro-2-fluorobenzaldehyde
886615-30-1 95%
1g
$284 2021-06-17
TRC
B682995-250mg
3-Bromo-6-chloro-2-fluorobenzaldehyde
886615-30-1
250mg
$ 144.00 2023-04-18
TRC
B682995-500mg
3-Bromo-6-chloro-2-fluorobenzaldehyde
886615-30-1
500mg
$ 178.00 2023-04-18
TRC
B682995-1g
3-Bromo-6-chloro-2-fluorobenzaldehyde
886615-30-1
1g
$ 185.00 2022-06-06

3-Bromo-6-chloro-2-fluorobenzaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -50 °C → -20 °C; 1 h, -20 °C; -20 °C → -50 °C
1.2 -50 °C; -50 °C → 0 °C; 30 - 45 min, 0 °C
1.3 Solvents: Ethyl acetate ,  Water ;  0 °C; 15 min, rt
Riferimento
Potent Long-Acting Inhibitors Targeting the HIV-1 Capsid Based on a Versatile Quinazolin-4-one Scaffold
Gillis, Eric P. ; Parcella, Kyle ; Bowsher, Michael; Cook, James H.; Iwuagwu, Christiana; et al, Journal of Medicinal Chemistry, 2023, 66(3), 1941-1954

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: 2-Methyltetrahydrofuran ;  45 min, cooled
1.2 15 s, cooled; 5 min, cooled
1.3 Reagents: Citric acid Solvents: Water
Riferimento
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction
Day, Jon I. ; Allen-Moyer, Katherine N.; Cole, Kevin P., Journal of Organic Chemistry, 2023, 88(7), 4209-4223

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C
1.2 -78 °C; 1 h, -78 °C → -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Structural and mechanistic bases for a potent HIV-1 capsid inhibitor
Bester, Stephanie M. ; Wei, Guochao ; Zhao, Haiyan ; Adu-Ampratwum, Daniel ; Iqbal, Naseer ; et al, Science (Washington, 2020, 370(6514), 360-364

3-Bromo-6-chloro-2-fluorobenzaldehyde Raw materials

3-Bromo-6-chloro-2-fluorobenzaldehyde Preparation Products

Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd